

# Lasamide Demonstrates Potent, Broad-Spectrum Inhibition of Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Lasamide |           |
| Cat. No.:            | B1675832 | Get Quote |

A comprehensive analysis of experimental data reveals that **Lasamide** is a highly potent inhibitor of multiple human carbonic anhydrase (hCA) isoforms, exhibiting subnanomolar to low nanomolar inhibition constants. This guide provides a detailed comparison of **Lasamide**'s selectivity profile against other known inhibitors and outlines the methodologies used for its characterization, offering valuable insights for researchers in drug discovery and development.

**Lasamide**, a synthetic precursor and a contaminant in the manufacturing of the diuretic Furosemide, has been identified as a powerful inhibitor of human carbonic anhydrases (hCAs) [1][2]. Recent studies have systematically evaluated its inhibitory activity against a wide panel of hCA isoforms, revealing a distinct selectivity profile when compared to the clinically used diuretic Acetazolamide (AAZ) and its structural relative, Furosemide (FUR)[1].

## **Comparative Inhibitory Potency**

The inhibitory activity of **Lasamide** and reference compounds against various hCA isoforms was determined using a stopped-flow CO2 hydration assay. The resulting inhibition constants  $(K_i)$  are summarized in the table below. Lower  $K_i$  values indicate stronger inhibition.



| CA Isoform | Lasamide (LAS) Kı<br>(nM) | Furosemide (FUR)<br>Kı (nM) | Acetazolamide<br>(AAZ) Kı (nM) |
|------------|---------------------------|-----------------------------|--------------------------------|
| hCA I      | 0.52                      | 62                          | -                              |
| hCA II     | 0.33                      | 65                          | 12                             |
| hCA III    | >10000                    | -                           | -                              |
| hCA IV     | -                         | -                           | -                              |
| hCA V      | -                         | -                           | -                              |
| hCA VI     | -                         | -                           | -                              |
| hCA VII    | -                         | -                           | -                              |
| hCA IX     | 2.61                      | 420                         | 25                             |
| hCA XII    | 7.54                      | -                           | 5.7                            |
| hCA XIII   | 9.37                      | -                           | -                              |
| hCA XIV    | 11.9                      | 52                          | -                              |

Data sourced from: ACS Medicinal Chemistry Letters, 2024.[1]

The data clearly indicates that **Lasamide** is a potent inhibitor of the ubiquitous cytosolic isoforms hCA I and hCA II, with subnanomolar  $K_i$  values of 0.52 nM and 0.33 nM, respectively[1]. Notably, its potency against the tumor-associated isoform hCA IX ( $K_i$  = 2.61 nM) is significantly greater than that of both Furosemide and Acetazolamide. While Acetazolamide is a slightly more potent inhibitor of hCA XII, **Lasamide** still demonstrates strong, low nanomolar inhibition. Furthermore, **Lasamide** shows potent inhibition of hCA XIII and hCA XIV. The only isoform for which **Lasamide** showed poor inhibition was the poorly investigated hCA III.

### **Experimental Methodology**

The determination of the inhibition constants (K<sub>i</sub>) for each carbonic anhydrase inhibitor was conducted using a stopped-flow CO<sub>2</sub> hydration assay. This established method allows for the precise measurement of enzyme kinetics and inhibitor potency.



Principle of the Assay: The assay measures the ability of a carbonic anhydrase inhibitor to block the enzyme-catalyzed hydration of carbon dioxide (CO<sub>2</sub>) to bicarbonate (HCO<sub>3</sub><sup>-</sup>) and a proton (H<sup>+</sup>). The release of protons leads to a change in pH, which is monitored by a pH indicator.

#### Protocol Outline:

- Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase isoform is prepared. The inhibitor (**Lasamide**, Furosemide, or Acetazolamide) is dissolved in an appropriate solvent and diluted to various concentrations.
- Reaction Mixture: The reaction is initiated by rapidly mixing the enzyme solution with a CO<sub>2</sub>-saturated solution in a stopped-flow instrument. The reaction buffer contains a pH indicator.
- Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
- Data Analysis: The initial rates of the reaction are determined at different inhibitor concentrations. These rates are then used to calculate the IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%). The IC<sub>50</sub> values are subsequently converted to K<sub>i</sub> values using the Cheng-Prusoff equation.

# Visualizing the Experimental Workflow and Selectivity

The following diagrams illustrate the experimental workflow for determining carbonic anhydrase inhibition and the selectivity profile of **Lasamide**.





#### Click to download full resolution via product page

**Figure 1.** Experimental workflow for determining carbonic anhydrase inhibition constants using a stopped-flow assay.



Click to download full resolution via product page



**Figure 2.** Selectivity profile of **Lasamide** for various human carbonic anhydrase isoforms, categorized by inhibitory potency.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lasamide Demonstrates Potent, Broad-Spectrum Inhibition of Carbonic Anhydrase Isoforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675832#confirming-the-selectivity-of-lasamide-for-specific-ca-isoforms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com